3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-propenamide
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Overview
Description
3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-propenamide is an organic compound that belongs to the class of amides. This compound features a propenamide backbone with substituted phenyl groups, making it potentially interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-methoxybenzaldehyde and 2,4-dimethylaniline.
Formation of Intermediate: The aldehyde group of 2-chloro-3-methoxybenzaldehyde reacts with 2,4-dimethylaniline in the presence of a base to form an imine intermediate.
Amide Formation: The imine intermediate undergoes a reaction with acryloyl chloride in the presence of a base to form the final propenamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-propenamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed studies, including binding assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-3-methoxyphenyl)-N-phenyl-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-butenamide
Uniqueness
The uniqueness of 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-propenamide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets
Properties
CAS No. |
853349-84-5 |
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Molecular Formula |
C18H18ClNO2 |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18ClNO2/c1-12-7-9-15(13(2)11-12)20-17(21)10-8-14-5-4-6-16(22-3)18(14)19/h4-11H,1-3H3,(H,20,21)/b10-8+ |
InChI Key |
KGKKCGKCZCAQHE-CSKARUKUSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl)C |
Origin of Product |
United States |
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